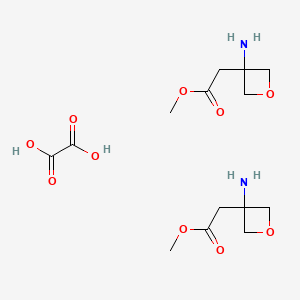
Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the reaction of 3-aminooxetane with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of Methyl 2-(3-aminooxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Methyl 2-(3-aminooxetan-3-yl)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 2-(3-hydroxyoxetan-3-yl)acetate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2-(3-aminooxetan-3-yl)acetate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C14H24N2O10 |
|---|---|
Molecular Weight |
380.35 g/mol |
IUPAC Name |
methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MKJRUTKDNWBOBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(COC1)N.COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
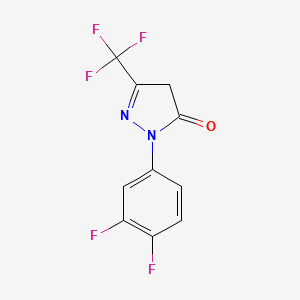
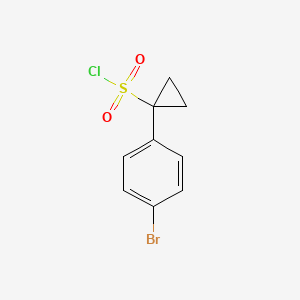
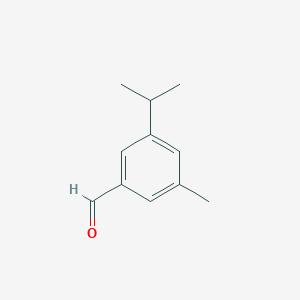
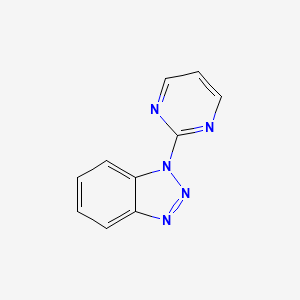
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)
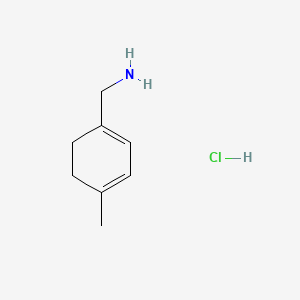
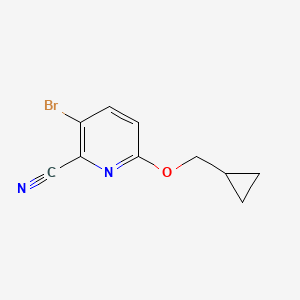
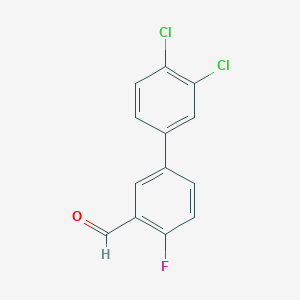
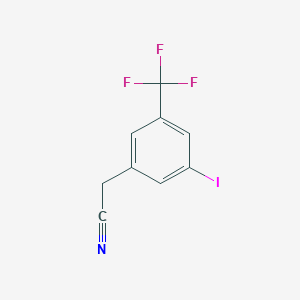
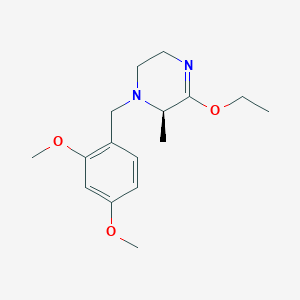
![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
